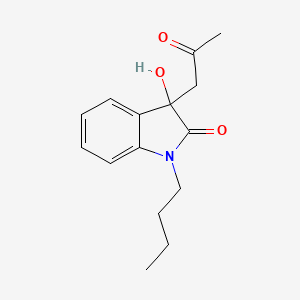

1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Descripción

1-Butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a substituted indole derivative characterized by a hydroxyl group and a 2-oxopropyl substituent at the 3-position of the indole ring, along with a butyl group at the 1-position. This compound belongs to the 1,3-dihydro-2H-indol-2-one family, which is structurally defined by a fused bicyclic system with a ketone at the 2-position.

Propiedades

IUPAC Name |

1-butyl-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-4-9-16-13-8-6-5-7-12(13)15(19,14(16)18)10-11(2)17/h5-8,19H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHMRXSTLKRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core can be synthesized through Fischer indole synthesis.

Functional Group Modification: Introduction of the butyl group and the hydroxy group can be achieved through alkylation and hydroxylation reactions, respectively.

Oxopropyl Group Addition: The oxopropyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The oxopropyl group can be reduced to a hydroxyl group.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may have applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of 1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

The following analysis compares the structural, synthetic, and functional properties of 1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one with analogous compounds. Key differences in substituents, synthesis pathways, and biological activities are highlighted.

Structural Comparisons

Key Observations :

- The butyl and propyl derivatives (C₁₄H₁₇NO₃ vs. C₁₃H₁₅NO₃) differ in alkyl chain length, impacting solubility and membrane permeability.

- The 2-oxopropylidene group in CAS 6524-20-5 introduces conjugation, altering electronic properties compared to the hydroxylated analogs .

Physicochemical and Pharmacological Properties

- Thermal Stability: 3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one (mp 121–122°C) shows higher stability than hydroxylated analogs, which may decompose at lower temperatures due to keto-enol tautomerism .

- Biological Activity: Antimicrobial: 3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus . Antiviral: (3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) inhibits hepatitis C virus p7 channel activity (IC₅₀ = 12 µM) .

Actividad Biológica

1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole derivatives class. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

- Molecular Formula : C₁₅H₁₉N₁O₃

- Molecular Weight : 261.316 g/mol

- CAS Number : 881077-31-2

- Chemical Structure : The compound features a butyl group, a hydroxyl group, and a 2-oxopropyl substituent on the indole nucleus, contributing to its unique chemical properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cell lines, thereby inhibiting proliferation.

- Inhibition of Metastasis : The compound reduces the migratory capacity of cancer cells, suggesting potential applications in preventing metastasis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects:

- Nitric Oxide Production Inhibition : It inhibits nitric oxide production in macrophages with an IC₅₀ value of 34 µM, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is thought to involve interactions with various molecular targets:

- Enzyme Modulation : It may modulate enzyme activities involved in cell signaling pathways.

- Receptor Interaction : The compound could interact with specific receptors that mediate cellular responses related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Anti-inflammatory | Inhibits nitric oxide production | |

| Antinociceptive | Reduces pain responses in animal models |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study: Anti-inflammatory Effects

A separate study explored the anti-inflammatory effects of the compound using LPS-stimulated macrophages. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 1-butyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions with precise control of temperature and reaction time. For example, coupling agents like carbodiimides are used to facilitate amide bond formation, while acids (e.g., HCl) or bases (e.g., NaOH) optimize pH-dependent steps. Key intermediates may require purification via column chromatography or recrystallization. Variations in solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents significantly impact yields, as seen in analogous indole derivatives .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated in studies of structurally similar indole derivatives using SHELX software for data refinement .

- NMR spectroscopy : H and C NMR identify substituent effects on the indole core, particularly the hydroxy and oxopropyl groups.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

Systematic DOE (Design of Experiments) approaches are recommended. For example:

- Temperature gradients : Lower temperatures (0–5°C) reduce side reactions in nucleophilic substitutions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in alkylation steps.

- In-situ monitoring : HPLC or TLC tracks intermediate stability, with adjustments to reaction time based on real-time data .

Q. How should discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?

Contradictions often arise from solvent polarity, pH, or trace impurities. Strategies include:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).

- 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially for overlapping signals near the hydroxy group .

- Comparative analysis : Cross-reference with crystallographic data to validate assignments .

Q. What safety protocols are essential for handling this compound given limited toxicity data?

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure (classified under GHS Category 4 toxicity) .

- Waste disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for halogenated organics.

- Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.